3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
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Overview
Description
This compound features a benzamide core substituted with difluoro groups and a phenylmorpholinoethyl side chain, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 3,4-difluorobenzoyl chloride, through the reaction of 3,4-difluorobenzoic acid with thionyl chloride.
Coupling Reaction: The intermediate is then reacted with 2-(2-phenylmorpholino)ethylamine in the presence of a base like triethylamine to form the desired product.
Purification: The final compound is purified using techniques such as recrystallization or column chromatography to obtain high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The difluoro groups on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide: Known for its unique combination of difluoro and phenylmorpholinoethyl groups.
2,4-difluoro-N-(2-(2-phenylmorpholino)ethyl)benzamide: Similar structure but with different substitution pattern on the benzamide ring.
3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide: Chlorine atoms instead of fluorine, leading to different chemical properties.
Uniqueness
The presence of difluoro groups in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c20-16-7-6-15(12-17(16)21)19(24)22-8-9-23-10-11-25-18(13-23)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGAREMFMCLKSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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